molecular formula C16H17ClN2O2 B1437512 N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide CAS No. 1020055-50-8

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide

Cat. No.: B1437512
CAS No.: 1020055-50-8
M. Wt: 304.77 g/mol
InChI Key: YUWHMXDEJMEYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Implications and Toxicity

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide is structurally related to several compounds studied for their environmental impact and toxicity. Research on similar compounds, such as chlorophenols and related herbicides, provides insights into the potential environmental behavior, degradation pathways, and toxicological profiles of this compound.

  • Environmental Persistence and Degradation

    Studies have highlighted the pathways through which chlorophenols, a structurally related group, degrade in the environment. These compounds can form from incomplete combustion processes or through hydrolysis and oxidative conversion of related substances. The degradation of chlorophenols, for example, involves both homogeneous high-temperature gas phase processes and heterogeneous surface-based reactions, indicating a complex interaction with environmental factors that could similarly apply to this compound (Peng et al., 2016).

  • Toxicity and Ecological Impact

    The toxic effects of chlorophenols and related compounds on both aquatic life and mammals have been documented, suggesting that this compound could exhibit similar toxicological profiles. Chlorophenols have been shown to exert moderate toxic effects, with potential for considerable toxicity to fish upon long-term exposure, indicating a risk to aquatic ecosystems from persistent organic pollutants (Krijgsheld & Gen, 1986).

  • Mechanisms of Action and Environmental Behavior

    The mechanisms by which chlorophenols and dibenzodioxins form and degrade in the environment, including through photooxidation and chlorination processes, offer a model for understanding the behavior of this compound. These processes are crucial for assessing the environmental risk and persistence of such compounds (Altarawneh et al., 2009).

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWHMXDEJMEYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.